![molecular formula C21H26N2O2 B13029976 benzyl N-[(3R)-1-benzylazepan-3-yl]carbamate](/img/structure/B13029976.png)
benzyl N-[(3R)-1-benzylazepan-3-yl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BenzylN-[(3R)-1-benzylazepan-3-yl]carbamate: is an organic compound with a complex structure, primarily used in industrial and scientific research applications. It is not intended for clinical diagnosis or therapeutic use in humans or animals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of benzylN-[(3R)-1-benzylazepan-3-yl]carbamate typically involves the protection of amines using carbamate groups. One common method is the use of benzyl chloroformate in the presence of a base, such as triethylamine, to form the carbamate . The reaction is usually carried out under mild conditions, often at room temperature.
Industrial Production Methods: Industrial production methods for carbamates, including benzylN-[(3R)-1-benzylazepan-3-yl]carbamate, often involve large-scale synthesis using similar protective group strategies. The use of catalytic hydrogenation and other scalable reactions ensures high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: BenzylN-[(3R)-1-benzylazepan-3-yl]carbamate undergoes various chemical reactions, including:
Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide.
Reduction: Can be achieved using hydrogenation with palladium on carbon (Pd-C) as a catalyst.
Substitution: Commonly involves nucleophilic substitution reactions where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with Pd-C.
Substitution: Nucleophiles such as amines or alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces amines .
Applications De Recherche Scientifique
BenzylN-[(3R)-1-benzylazepan-3-yl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications, although not used clinically.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of benzylN-[(3R)-1-benzylazepan-3-yl]carbamate involves its role as a protecting group for amines. It forms stable carbamate linkages that can be selectively removed under specific conditions, such as acidic or basic environments, or through catalytic hydrogenation . This selective protection and deprotection are crucial in multi-step organic syntheses.
Comparaison Avec Des Composés Similaires
- Benzyl N-[(3R)-3-piperidyl]carbamate
- Benzyl N-[(3R)-pyrrolidin-3-yl]carbamate
- N2-[(Benzyloxy)carbonyl]-N-[(3R)-1-{N-[(benzyloxy)carbonyl]-L-leucyl}-4-oxo-3-pyrrolidinyl]-L-leucinamide .
Uniqueness: BenzylN-[(3R)-1-benzylazepan-3-yl]carbamate is unique due to its specific structural configuration, which provides distinct reactivity and stability compared to other carbamates. Its ability to form stable linkages and undergo selective deprotection makes it valuable in complex organic syntheses .
Propriétés
Formule moléculaire |
C21H26N2O2 |
|---|---|
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
benzyl N-[(3R)-1-benzylazepan-3-yl]carbamate |
InChI |
InChI=1S/C21H26N2O2/c24-21(25-17-19-11-5-2-6-12-19)22-20-13-7-8-14-23(16-20)15-18-9-3-1-4-10-18/h1-6,9-12,20H,7-8,13-17H2,(H,22,24)/t20-/m1/s1 |
Clé InChI |
WNVDCAHMUXAYLH-HXUWFJFHSA-N |
SMILES isomérique |
C1CCN(C[C@@H](C1)NC(=O)OCC2=CC=CC=C2)CC3=CC=CC=C3 |
SMILES canonique |
C1CCN(CC(C1)NC(=O)OCC2=CC=CC=C2)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-phenylbicyclo[1.1.0]butane-1-carboxylate](/img/structure/B13029894.png)
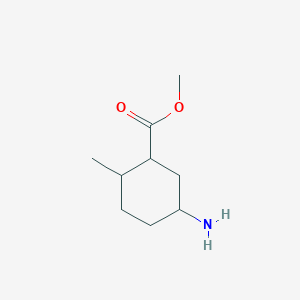
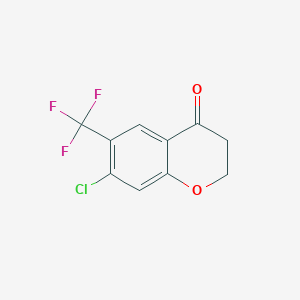
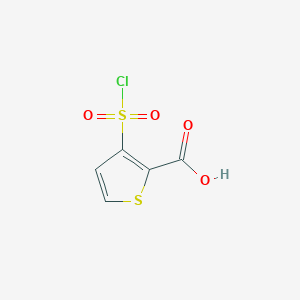
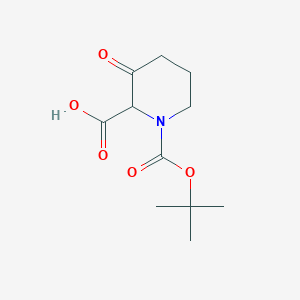
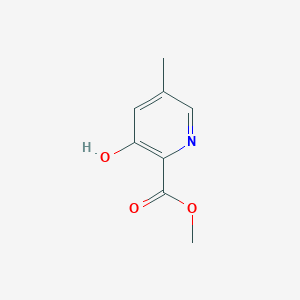
![(2R,3R,5R)-5-(7-Amino-3H-[1,2,3]triazolo[4,5-D]pyrimidin-3-YL)-4,4-difluoro-2-(hydroxymethyl)tetrahydrofuran-3-OL](/img/structure/B13029938.png)
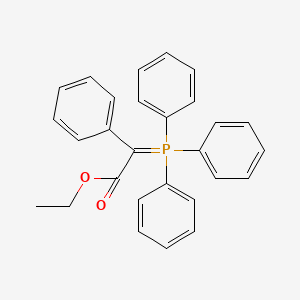
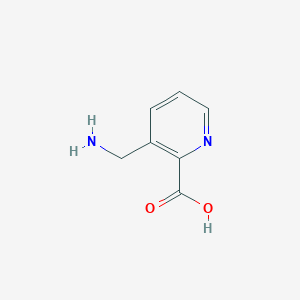
![(3S)-3-Amino-3-[2-(propan-2-YL)phenyl]propanoic acid](/img/structure/B13029948.png)
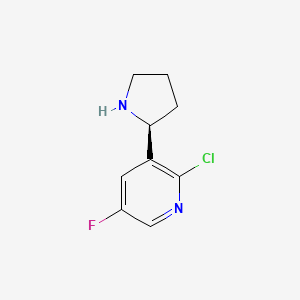

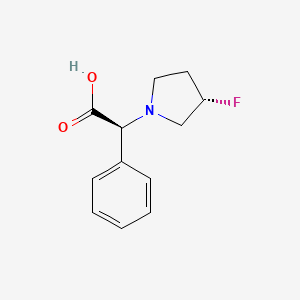
![Tetrasodium;[[4-[1-(4-hydroxyphenyl)-3-oxo-2-benzofuran-1-yl]phenoxy]-oxidophosphoryl] phosphate](/img/structure/B13029972.png)
